REACTION_CXSMILES
|
O1C2C=CC=CC=2N=C1[S:10][CH2:11][CH2:12][CH2:13][CH2:14]CN1C(=O)C2=CC=CC=C2C1=O.O1C2C=CC=CC=2N=[C:28]1[S:36][CH2:37][CH2:38][CH2:39][N:40]1C(=O)C2=CC=CC=C2C1=O>>[S:10]1[CH:11]=[CH:12][CH:13]=[C:14]1[CH2:28][S:36][CH2:37][CH2:38][CH2:39][NH2:40]
|
Name
|
N-[5-(2-benzoxazolylthio)pentyl]phthalimide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=NC2=C1C=CC=C2)SCCCCCN2C(C=1C(C2=O)=CC=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=NC2=C1C=CC=C2)SCCCN2C(C=1C(C2=O)=CC=CC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same reaction as in Reference Example 4
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CSCCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |